6-Substituent Identity Drives Lipophilicity: XLogP3 Comparison
The target compound replaces the trifluoromethyl group commonly found in prototypical piperazinyl pyrimidine inhibitors (e.g., PF-4708671 and analogs) with a phenyl ring, resulting in a higher computed lipophilicity. The 6-phenyl analog (CAS 1334371-64-0) exhibits an XLogP3 of 3.6, compared to 2.9 for the direct 6-trifluoromethyl analog (CAS 2034407-66-2, CID 91631485) [1][2]. This difference exceeds typical assay variability thresholds and is predictive of divergent membrane partitioning and metabolic stability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 6-CF₃ analog (CAS 2034407-66-2, CID 91631485): XLogP3 = 2.9 |
| Quantified Difference | +0.7 log units (+24% increase in lipophilicity vs. CF₃ analog) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.7 log unit increase in XLogP3 significantly alters predicted passive membrane permeability and tissue distribution, making this compound more suitable for intracellular target engagement studies and less prone to rapid renal clearance compared to the CF₃ analog.
- [1] PubChem Compound Summary for CID 56724566, XLogP3 property. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 91631485, XLogP3 property. National Center for Biotechnology Information, 2026. View Source
